2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER
Overview
Description
2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER is a complex organic compound featuring a pyrazolo-triazolo-pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER involves multiple steps. One common method includes the reaction of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction typically requires heating for several hours, followed by cooling and crystallization from an ethanol/dioxane mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER involves inhibition of CDK2/cyclin A2 . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:
Uniqueness
2-METHYLPHENYL {[7-(3-METHYLPHENYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL]METHYL} ETHER is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 . This makes it a promising candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-14-6-5-8-16(10-14)27-20-17(11-23-27)21-25-24-19(26(21)13-22-20)12-28-18-9-4-3-7-15(18)2/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNLDJSKZVHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)COC5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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